molecular formula C12H14ClN B580304 N-Despropargyl N-(2-Chloroallyl) Rasagiline CAS No. 1175018-73-1

N-Despropargyl N-(2-Chloroallyl) Rasagiline

Cat. No.: B580304
CAS No.: 1175018-73-1
M. Wt: 207.70 g/mol
InChI Key: VMSMHLATUDKJLI-GFCCVEGCSA-N
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Preparation Methods

The synthesis of N-Despropargyl N-(2-Chloroallyl) Rasagiline involves several steps. One common method includes the reaction of Rasagiline with 2-chloroallyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Despropargyl N-(2-Chloroallyl) Rasagiline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurological research.

    Medicine: As a derivative of Rasagiline, it is investigated for its potential therapeutic effects and mechanisms of action in treating neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.

Comparison with Similar Compounds

N-Despropargyl N-(2-Chloroallyl) Rasagiline can be compared with other similar compounds, such as:

    Rasagiline: The parent compound, used in the treatment of Parkinson’s disease.

    Selegiline: Another MAO inhibitor used for similar therapeutic purposes.

    Safinamide: A reversible MAO inhibitor with additional mechanisms of action, including inhibition of glutamate release.

Properties

CAS No.

1175018-73-1

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1

InChI Key

VMSMHLATUDKJLI-GFCCVEGCSA-N

Isomeric SMILES

C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl

SMILES

C=C(CNC1CCC2=CC=CC=C12)Cl

Canonical SMILES

C=C(CNC1CCC2=CC=CC=C12)Cl

Synonyms

(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine

Origin of Product

United States

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